molecular formula C24H22N6O3 B2532302 1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251580-08-1

1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No. B2532302
CAS RN: 1251580-08-1
M. Wt: 442.479
InChI Key: OHOMRGRIPYGGGF-UHFFFAOYSA-N
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Description

1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

Compounds with the oxadiazol and triazinone motifs have been synthesized and tested for their anti-inflammatory activities. For instance, derivatives including 1,3,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo structures have shown comparable activities to standard anti-inflammatory drugs like indomethacin. These findings suggest a potential for developing new anti-inflammatory agents from this chemical class (Abd Alla et al., 2010).

Phosphodiesterase Type 4 Inhibition

Another research direction involves the evaluation of pyrazolo[1,5-a]-1,3,5-triazine derivatives as phosphodiesterase type 4 inhibitors, showcasing the versatility of these compounds in targeting enzyme inhibition for potential therapeutic applications. This work highlights the innovative use of the pyrazolo[1,5-a]-1,3,5-triazine ring system as a bioisostere for adenine derivatives, leading to significant isoenzyme selectivity (Raboisson et al., 2003).

Antimicrobial and Antifungal Activities

The synthesis of new 1,2,4-triazole derivatives has demonstrated antimicrobial and antifungal potentials, indicating the broad-spectrum application of these compounds in combating microbial infections. This encompasses efforts to develop compounds that can effectively inhibit the growth of various microorganisms, showcasing their utility in addressing resistance issues in antimicrobial therapy (Bektaş et al., 2007).

Anticancer Research

Research has also explored the anticancer potential of related compounds, with studies on the synthesis and pharmacological evaluation of pyranopyrimidine and pyranopyrimidine-5-one derivatives. These investigations aim to uncover new treatments by evaluating the anticancer activities of synthesized compounds, further expanding the therapeutic applications of this chemical family (Mahmoud et al., 2017).

Synthesis and Mechanistic Insights

Studies on the unexpected reactions of certain triazine derivatives with thiourea have offered insights into reaction mechanisms, highlighting the complexity and versatility of chemical transformations within this class. Such research not only advances synthetic chemistry methodologies but also opens up new pathways for creating compounds with tailored properties for various applications (Ledenyova et al., 2018).

properties

IUPAC Name

5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-4-32-19-9-7-17(8-10-19)20-12-21-24(31)29(25-14-30(21)27-20)13-22-26-23(28-33-22)18-6-5-15(2)16(3)11-18/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOMRGRIPYGGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone

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